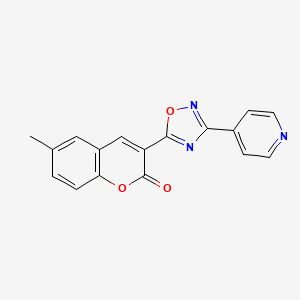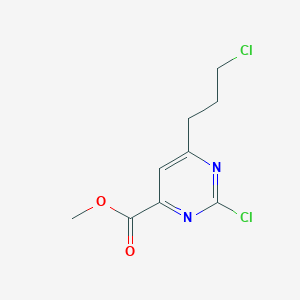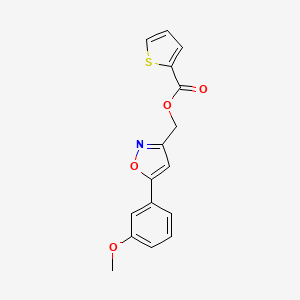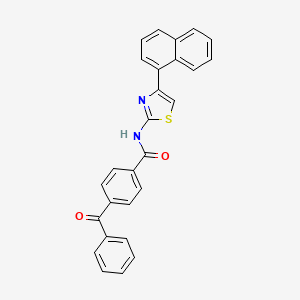
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isobutyramide is explored in various chemical syntheses and medicinal chemistry contexts. The compound is a key intermediate in the synthesis of complex molecules. For instance, it has been involved in the stereoselective synthesis of methyleneoxy-substituted isoxazolidines through copper-catalyzed aminooxygenation/cyclization processes. This methodology is significant for producing isoxazolidines, which are valuable in drug discovery and organic synthesis due to their utility in constructing complex molecular architectures with high stereocontrol (Karyakarte, Smith, & Chemler, 2012).
Neuroprotection and ER Stress Mitigation
The compound shows potential in neuroprotection, particularly in cerebral ischemia contexts. Sodium 4-phenylbutyrate, a related compound, has been studied for its neuroprotective effects, suggesting a possible area of investigation for this compound. Sodium 4-phenylbutyrate mitigates endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, which could imply similar protective mechanisms for this compound in treating stroke and related neurodegenerative conditions (Qi et al., 2004).
Opioid and Dopamine Systems Interactions
Research has also highlighted the stereospecific interactions of related compounds with opioid and dopamine systems, which could be relevant to this compound. These interactions are crucial for understanding the compound's potential effects on the central nervous system, possibly contributing to the development of new therapeutic agents targeting neurological disorders (Iorio et al., 1991).
Potential Anticancer Applications
The compound's structural and functional attributes may also extend to anticancer research. The synthesis and evaluation of structurally related compounds have shown promise in inhibiting estrogen biosynthesis, which is a critical pathway in the treatment of hormone-dependent cancers. This suggests that this compound could be explored for similar anticancer properties, particularly in targeting specific cancer cell lines or in hormone-dependent cancer models (Hartmann & Batzl, 1986).
Eigenschaften
IUPAC Name |
2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-8-7-12(3)14(10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMHWOZZIHJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
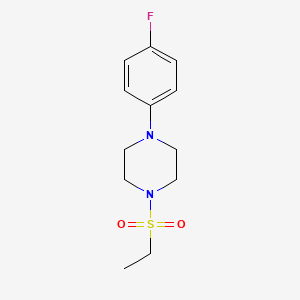

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)
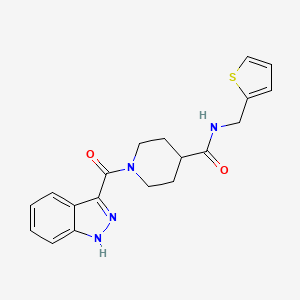

![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)
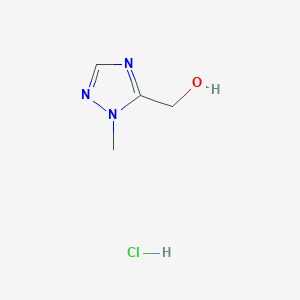
![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)
